molecular formula C23H18N2O4S B14091926 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091926
M. Wt: 418.5 g/mol
InChI Key: MVXYPLGTJSADJY-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of thiazole, methoxyphenyl, and dihydrochromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 4,5-dimethylthiazole, 2-methoxybenzaldehyde, and appropriate chromeno-pyrrole precursors. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as p-toluenesulfonic acid or other Lewis acids.

    Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Oxidation and reduction steps: Utilizing common reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium dichromate (K2Cr2O7).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media with controlled temperatures.

    Reduction: Often carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Conditions vary depending on the specific substituents involved, but may include solvents like dichloromethane (DCM) or ethanol (EtOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield corresponding ketones or carboxylic acids.

    Reduction: Could produce alcohols or amines.

    Substitution: Results in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism by which 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application:

    Molecular Targets: May interact with enzymes, receptors, or other biomolecules.

    Pathways Involved: Could influence various biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18N2O4S/c1-12-13(2)30-23(24-12)25-19(14-8-4-6-10-16(14)28-3)18-20(26)15-9-5-7-11-17(15)29-21(18)22(25)27/h4-11,19H,1-3H3

InChI Key

MVXYPLGTJSADJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5OC)C

Origin of Product

United States

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